molecular formula C12H9ClN2O B3302643 N-(2-chloropyridin-3-yl)benzamide CAS No. 91813-32-0

N-(2-chloropyridin-3-yl)benzamide

Cat. No. B3302643
CAS RN: 91813-32-0
M. Wt: 232.66 g/mol
InChI Key: NYRKNLRWRFDBST-UHFFFAOYSA-N
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Patent
US05077408

Procedure details

3.9 g (28 mmol) of benzoyl chloride are added to 30 ml of pyridine while the temperature is maintained at approximately -5° C. A solution containing 3 g (23.3 mmol) of 3-amino-2-chloropyridine in 20 ml of pyridine is added to this solution using a pressure equalizing funnel. The reaction medium is left stirring overnight and then poured into a water/ice mixture. The solid obtained is then filtered off, washed several times with water and thereafter recrystallized in absolute ethanol.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[C:12]([Cl:17])=[N:13][CH:14]=[CH:15][CH:16]=1>N1C=CC=CC=1>[C:1]([NH:10][C:11]1[C:12]([Cl:17])=[N:13][CH:14]=[CH:15][CH:16]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to this solution
WAIT
Type
WAIT
Details
The reaction medium is left
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is then filtered off
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
recrystallized in absolute ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC=1C(=NC=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.